molecular formula C12H22F2O B8693017 11-Dodecen-1-ol, 12,12-difluoro- CAS No. 130814-40-3

11-Dodecen-1-ol, 12,12-difluoro-

Cat. No.: B8693017
CAS No.: 130814-40-3
M. Wt: 220.30 g/mol
InChI Key: YTVNNDSJHFOIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Dodecen-1-ol, 12,12-difluoro- is a useful research compound. Its molecular formula is C12H22F2O and its molecular weight is 220.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-Dodecen-1-ol, 12,12-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Dodecen-1-ol, 12,12-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

130814-40-3

Molecular Formula

C12H22F2O

Molecular Weight

220.30 g/mol

IUPAC Name

12,12-difluorododec-11-en-1-ol

InChI

InChI=1S/C12H22F2O/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h10,15H,1-9,11H2

InChI Key

YTVNNDSJHFOIED-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCC=C(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Three grams (0.o15 mole) of 1,1-difluoro-1,11-dodecadiene (prepared in Example 3, Step B) was stirred while being cooled to 0° C. After this time 5 ml (0.005 mole) of borane-tetrahydrofuran complex (1 Molar in tetrahydrofuran) was added dropwise. Upon completion of addition, the reaction mixture was stirred for 30 minutes, and then, in turn, 5 ml of aqueous 3 Normal sodium hydroxide and 5 ml of aqueous 30% hydrogen peroxide were added dropwise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was stirred for 18 hours. The reaction mixture was concentrated under reduced pressure to a residue. The residue was stirred with 25 ml of water, and the mixture was extracted with three 15 ml portions of methylene chloride. The combined extracts were washed with two 15 ml portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was evacuated under reduced pressure at 135° C., and then it was subjected to column chromatography on silica gel. Elution was accomplished using heptane and methylene chloride. The appropriate fractions were combined and concentrated under reduced pressure yielding 0.74 gram of 12,12-difluoro-11-dodecen-1-ol. The nmr spectrum was consistent with the proposed structure.
Name
1,1-difluoro-1,11-dodecadiene
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5 mL
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Synthesis routes and methods II

Procedure details

With stirring, 14.5 grams (0.072 mole) of 1,1-difluorododec-1,11-diene was cooled to 0° C., and 25 ml (0.025 mole--1M in tetrahydrofuran) of borane·tetrahydrofuran complex was added dropwise. Upon completion of addition the reaction mixture was stirred for 30 minutes during which time the reaction mixture temperature was at 8°-12° C. After this time 25 ml of aqueous 3N sodium hydroxide was added dropwise. This was followed by 30 ml of aqueous 30% hydrogen peroxide. During the initial peroxide addition the exothermic reaction caused the reaction mixture temperature to rise to 30°-35° C. The reaction mixture was cooled to approximately 20° C., and the peroxide addition was continued. Upon completion of addition the reaction mixture was stirred at ambient temperature for 30 minutes, and then it was warmed to 45°-50° C. where it stirred for one hour. After this time it was allowed to cool to ambient temperature where it stood for 60 hours. The reaction mixture was shaken with 100 ml of water and 50 ml of methylene chloride. The methylene chloride layer was separated, and the water layer was extracted with two 50 ml portions of methylene chloride. The combined methylene chloride extracts were washed with 25 ml of water and 25 ml of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was distilled under reduced pressure yielding 7.6 grams of 12,12-difluoro-11-dodecenol; b.p. 80-85/0.2 mm. The nmr spectrum was consistent with the proposed structure.
Name
1,1-difluorododec-1,11-diene
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14.5 g
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peroxide
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peroxide
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100 mL
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50 mL
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